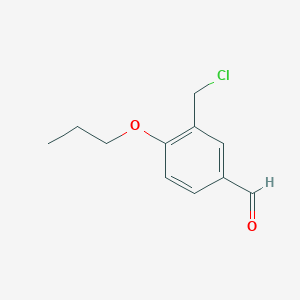

2-Ethyl-1-iodo-4-methoxybenzene

Übersicht

Beschreibung

2-Ethyl-1-iodo-4-methoxybenzene is a chemical compound with the molecular formula C9H11IO . It has a molecular weight of 262.08800 . The compound is also known by other synonyms such as 3-Aethyl-4-jod-anisol and 3-ethyl-4-iodo-anisole .

Synthesis Analysis

The synthesis of this compound involves a synthetic route from Benzene,1-ethyl . The literature reference for this synthesis is from Oki; Sato Bulletin of the Chemical Society of Japan, 1957 .Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . The exact mass of the molecule is 261.98500 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 262.08800, an exact mass of 261.98500, and a LogP value of 2.86220 . The density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen

Guest-induced Assembly in Heterodimeric Capsules

- The assembly of tetracarboxyl-cavitand and tetra(3-pyridyl)-cavitand into heterodimeric capsules is influenced by various guests, including 2-Ethyl-1-iodo-4-methoxybenzene. These capsules are formed via hydrogen bonds and CH-halogen/CH-pi interactions. The orientation of encapsulated guests like this compound is controlled within these capsules, demonstrating the compound's potential in molecular encapsulation and orientation studies (Kobayashi et al., 2003).

Synthesis of Charge Transfer Materials

- This compound has been utilized in the synthesis of charge transfer materials. This process involves reactions like the Ullmann reaction, Vilsmeier-Haack reaction, and Wittig reaction, highlighting the compound's utility in synthesizing materials with specific electronic properties (Weng Li-bin, 2006).

Liquid-phase Oxidation Studies

- Research on the kinetics of free-radical chain oxidation of compounds like 1-ethyl-4-methoxybenzene, a closely related compound to this compound, provides insights into the oxidizability of these compounds. This research is significant for understanding the chemical behavior and potential applications of this compound in oxidation reactions (J. Zawadiak et al., 2003).

Development of Cross-linking Polymeric Materials

- The compound has been used in the synthesis of novel cross-linking polymers, such as poly(ethylene oxide) grafted poly(1-hydroxy-2-methoxyphenol) copolymers. This showcases its role in creating advanced materials with potential applications in various industrial sectors (Yao Huang et al., 2012).

Orientational Isomerism in Self-Assembling Capsules

- This compound demonstrates orientational isomerism when encapsulated in self-assembling heterodimeric capsules, indicating its use in studies related to molecular orientation and self-assembly processes (Kenji Kobayashi et al., 2007).

Wirkmechanismus

Target of Action

The primary target of 2-Ethyl-1-iodo-4-methoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :

- The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond and generating a positively charged intermediate known as the arenium ion . A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .

Pharmacokinetics

The compound’s molecular weight (26208800) and LogP value (286220) suggest it may have good bioavailability .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This occurs when a proton is removed from the arenium ion intermediate, yielding a substituted benzene ring .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction may be affected by the presence of other substances that can act as electrophiles or bases Additionally, the stability of the compound may be influenced by factors such as temperature and pH

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-Ethyl-1-iodo-4-methoxybenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with enzymes, proteins, and other biomolecules through its electrophilic iodine atom, which can form covalent bonds with nucleophilic sites on these biomolecules. For example, it can interact with enzymes that contain nucleophilic amino acid residues such as cysteine, serine, or histidine. These interactions can lead to the formation of enzyme-substrate complexes, which can alter the enzyme’s activity and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways by interacting with key signaling proteins. This can lead to changes in gene expression, resulting in altered cellular responses. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, the compound can inhibit enzymes by forming a covalent bond with the active site, preventing substrate binding and catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance substrate binding and catalysis. These interactions can also lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability and degradation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects on the animals. At higher doses, it can exhibit toxic or adverse effects, including changes in organ function, behavior, and overall health. Threshold effects can be observed, where a specific dosage level leads to a significant change in the compound’s impact on the animals. It is important to carefully control and monitor the dosage of this compound in animal studies to avoid potential toxicity and ensure accurate results .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450s, which can modify the compound’s structure and enhance its excretion from the body. The metabolic pathways of this compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can be influenced by its chemical properties, such as lipophilicity and molecular size. Understanding the transport and distribution of this compound is crucial for elucidating its biological effects and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can also influence its stability and degradation, as different cellular environments can affect the compound’s chemical properties .

Eigenschaften

IUPAC Name |

2-ethyl-1-iodo-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDJDNJMQSKNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856254 | |

| Record name | 2-Ethyl-1-iodo-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98995-69-8 | |

| Record name | 2-Ethyl-1-iodo-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride](/img/structure/B1429385.png)

![2-Oxa-7-azaspiro[3.5]nonane hemioxalate](/img/structure/B1429387.png)

![6-Chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B1429398.png)

![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid 1,1-dimethylethyl ester](/img/structure/B1429404.png)